molecular formula C10H16Cl2N2O2 B1376109 Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride CAS No. 1384427-38-6

Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Cat. No. B1376109
CAS RN: 1384427-38-6
M. Wt: 267.15 g/mol
InChI Key: GLDATCZIZVRQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with the molecular weight of 267.15 . It is stored at 4 degrees Celsius . The IUPAC name for this compound is ethyl 2-amino-3-(4-pyridinyl)propanoate dihydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is 1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8;;/h3-6,9H,2,7,11H2,1H3;2*1H . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is a powder that is stored at 4 degrees Celsius . .

Scientific Research Applications

  • Crystallographic Studies :Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride has been studied for its crystal structure. The compound forms part of the structure of Dabigatran etexilate tetrahydrate, where it helps to form layers in the crystal through hydrogen bonding involving water molecules (Liu et al., 2012).

  • Polymorphism in Pharmaceuticals :The compound has been used to study polymorphism in pharmaceuticals. This research is crucial for understanding the physical and chemical properties of drugs, including their stability and solubility (Vogt et al., 2013).

  • Synthesis of Dabigatran Etexilate :This compound is integral in the synthesis of Dabigatran Etexilate, a medication used for the treatment of blood clots. The synthesis process involves multiple steps, including reactions with different chemicals to produce the final compound (Huansheng, 2013).

  • Anti-Cancer Research :There's research indicating the potential of this compound in anti-cancer activity. A study focused on synthesizing a new compound using Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride and testing its efficacy against gastric cancer cell lines (Liu et al., 2019).

  • Metal Analysis in Environmental and Pharmaceutical Samples :The compound has been utilized in the analysis of metal ions in environmental and pharmaceutical samples. This involves the use of methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for the separation and determination of metal ions (Belin & Gülaçar, 2005).

  • Synthesis of Functionalized Compounds :It's involved in the synthesis of various functionalized compounds, which are critical in pharmaceutical research and development. This includes the synthesis of compounds with potential antihypertensive activity (Kumar & Mashelker, 2006).

  • Photophysical Properties Study :Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride has been used in the study of photophysical properties of novel synthesized compounds. This research is important for understanding the interaction of these compounds with light, which has implications in fields like phototherapy and imaging (Ershov et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively.

properties

IUPAC Name

ethyl 2-amino-3-pyridin-4-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8;;/h3-6,9H,2,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDATCZIZVRQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.